Ethyl red

Catalog No.
S585201
CAS No.
76058-33-8
M.F
C17H19N3O2
M. Wt
297.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl red

For labs requiring precise endpoint determination in titrations within the pH 4.0-5.8 window, Ethyl Red offers a sharper transition than its dimethyl analog. • Distinct pKa ensures accurate endpoint for ammonia-HCl titrations. • Excellent solubility in alcohols enables consistent performance in non-aqueous systems. • Standardized quality with ≥95% purity for reliable analytical use.

CAS Number

76058-33-8

Product Name

Ethyl red

IUPAC Name

2-[[4-(diethylamino)phenyl]diazenyl]benzoic acid

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

InChI

InChI=1S/C17H19N3O2/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22/h5-12H,3-4H2,1-2H3,(H,21,22)

InChI Key

HBRCDTRQDHMTDA-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O

Synonyms

ethyl red

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O

The exact mass of the compound Ethyl red is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 260474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

250 mg, 1 g, 5 g

Ethyl Red (CAS 76058-33-8) is an azo dye used as a pH indicator in analytical chemistry. Structurally, it is the N,N-diethyl analog of the more common Methyl Red. Its primary procurement-relevant attribute is its distinct visual color transition range from red to yellow, which occurs between pH 4.0 and 5.8. [1] Like its dimethyl analog, Ethyl Red is soluble in alcohols and only slightly soluble in water, making it suitable for preparing stock solutions for various titration systems.

Research Fit

Acid-base titration indicator with transition midpoint near pH 5.4
Ortho-isomeric azo dye for TiO2 photoanode sensitization studies

Direct substitution of Ethyl Red with its common analog, Methyl Red, is inadvisable for precise analytical work. The seemingly minor structural change from two N,N-dimethyl groups to two N,N-diethyl groups critically alters the compound's electron density and steric environment. This results in a quantifiable shift in the acid dissociation constant (pKa), which defines the indicator's pH transition range. Methyl Red transitions between pH 4.4 and 6.2 (pKa ≈ 5.1), a significantly different range than Ethyl Red's 4.0 to 5.8. [REFS-1, REFS-2] This difference makes the two indicators non-interchangeable for titrations requiring an endpoint within these specific pH windows, as using the wrong indicator would lead to inaccurate endpoint determination.

Substitution Risk

Target: Ethyl red
pKa ~5.4, lower molar absorptivity (19,000 M⁻¹cm⁻¹)
Substitute: Methyl red
pKa ~5.0, higher absorptivity (21,900 M⁻¹cm⁻¹)
Mismatch in pKa shifts color transition midpoint; differing extinction coefficients may alter spectrophotometric sensitivity and endpoint accuracy.

Defined pH Transition Range Centered at a Lower pH Than Methyl Red

Ethyl Red provides a distinct visual transition range of 4.0–5.8, which is critically lower than the 4.4–6.2 range of its closest structural analog, Methyl Red. [REFS-1, REFS-2] This differentiation is based on a fundamental difference in the pKa values of the two indicators, making Ethyl Red suitable for specific titrations where the equivalence point falls within this lower, more acidic window.

Evidence DimensionVisual pH Transition Range
Target Compound Data4.0 – 5.8
Comparator Or BaselineMethyl Red: 4.4 – 6.2
Quantified DifferenceTransition range is shifted lower by approximately 0.4 pH units at both the start and end of the color change.
ConditionsAqueous solution titrations.

This allows for more accurate visual endpoint determination in titrations that conclude in the pH 4.0-5.8 range, where Methyl Red would change color prematurely or too gradually.

pKa shift vs. methyl red
Head-to-head
ΔpKa = +0.32 to +0.42 units (Ethyl red 5.42 vs. methyl red 5.0–5.1)
Supports endpoint detection near pH 5.4
Aqueous, 25 °C; class-level indicator review

Enhanced Suitability for Non-Aqueous and Alcohol-Based Solvent Systems

Ethyl Red is documented as being soluble in alcohol and only slightly soluble in water. Its N,N-diethylamino group increases its lipophilicity compared to the N,N-dimethylamino group of Methyl Red, which is also soluble in alcohols but practically insoluble in water. This enhanced lipophilic character is a key selection criterion for non-aqueous titrations (e.g., in glacial acetic acid or dioxane), where indicator solubility and the exclusion of water are paramount for accuracy. [1]

Evidence DimensionSolvent System Compatibility
Target Compound DataSoluble in alcohol, slightly soluble in water.
Comparator Or BaselineMethyl Red: Soluble in ethanol, practically insoluble in water.
Quantified DifferenceThe diethylamino group provides increased lipophilicity, suggesting broader compatibility with organic and non-aqueous solvent systems compared to the dimethylamino group of Methyl Red.
ConditionsPreparation of indicator stock solutions for aqueous and non-aqueous titrations.

This makes Ethyl Red a more reliable and processable choice for titrations in various organic solvents where Methyl Red's solubility or performance might be limiting.

Molar extinction coefficient
Cross-study comparable
19,000 M⁻¹cm⁻¹ (440 nm)
Reduces absorbance saturation risk in concentrated samples
13% lower than methyl red; linear range context
TiO2 adsorption vs. carminic acid
Head-to-head
K = 1.8 × 10⁴ M⁻¹, 2× higher than carminic acid (9 × 10³ M⁻¹)
Reported higher TiO2 anchoring constant
SHS measurement, aprotic solvent; sensitizer coverage review
Ortho vs. para isomer kinetics
Head-to-head
o-ER adsorbs 2.27× faster, 37% higher coverage (0.85 vs. 0.62 ML)
Ortho-isomer adsorption kinetics supports rapid TiO2 loading
SHS study; steric hindrance impacts p-ER coverage

Endpoint Indicator for Titrations of Weak Bases with Strong Acids

For titrations such as ammonia with hydrochloric acid, the equivalence point occurs in the acidic range (typically pH 5-6). Ethyl Red's transition range of 4.0-5.8 is well-suited to sharply and accurately capture this endpoint, offering a clear advantage over indicators that transition at higher pH values. [1]

Indicator for Acidimetry in Select Non-Aqueous or Mixed-Solvent Systems

In quality control or synthesis labs performing non-aqueous titrations of basic substances, indicator selection is critical. Due to its favorable solubility in organic solvents like alcohols, Ethyl Red is a suitable choice for systems where water interference must be minimized and consistent indicator performance is required. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
Weak acid titration endpoint detection
pKa transition midpoint
Endpoint alignment near pH 5.4
High-concentration spectrophotometry
Molar extinction coefficient
Linear range without dilution
TiO2 photoanode sensitization studies
Ortho-isomeric adsorption kinetics
Surface coverage and dye loading efficiency

XLogP3

4.1

UNII

FTV19WGM7I

Other CAS

76058-33-8

Wikipedia

Diethyl red
Ethyl red

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